N1,N1-Diethylbenzene-1,3-diamine is an organic compound characterized by the presence of two ethyl groups attached to nitrogen atoms in a benzene ring that is substituted at the 1 and 3 positions. Its molecular formula is , and it has a molecular weight of approximately 164.25 g/mol. The compound appears as a colorless to pale yellow liquid and is soluble in various organic solvents. It exhibits properties typical of aromatic amines, such as potential reactivity in electrophilic substitution reactions due to the amino groups present on the benzene ring.
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Nucleophiles such as halides or alkoxides under basic conditions |
The biological activity of N1,N1-Diethylbenzene-1,3-diamine has been explored in various studies. While specific mechanisms of action remain unclear, it is known that compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids due to the presence of amine functionalities. This interaction potential suggests possible applications in drug development and therapeutic contexts .
N1,N1-Diethylbenzene-1,3-diamine can be synthesized through several methods:
N1,N1-Diethylbenzene-1,3-diamine has a range of applications across various fields:
Several compounds share structural similarities with N1,N1-Diethylbenzene-1,3-diamine. Here are notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N1,N2-Diethylbenzene-1,2-diamine | C10H16N2 | Substituted at positions 1 and 2; different reactivity |
| N1,N1-Dimethylbenzene-1,2-diamine | C8H12N2 | Lacks ethyl groups; less sterically hindered |
| N1,N1-Diethylbenzene-1,4-diamine | C10H16N2 | Different position of the amine groups on the benzene ring |
| N,N-Bis(2-hydroxyethyl)aniline | C10H15N | Contains hydroxyl groups; used in polymer applications |
N1,N1-Diethylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of ethyl groups that enhance steric hindrance compared to other similar compounds. This configuration affects its reactivity profile and potential applications in various chemical processes.